molecular formula C19H20N4O B6970302 (3-Imidazol-1-yl-4-methylpiperidin-1-yl)-isoquinolin-5-ylmethanone

(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-isoquinolin-5-ylmethanone

Cat. No.: B6970302
M. Wt: 320.4 g/mol
InChI Key: CWJNTEXGBMZZLL-UHFFFAOYSA-N
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Description

(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-isoquinolin-5-ylmethanone is a complex organic compound that features a unique combination of imidazole, piperidine, and isoquinoline moieties

Properties

IUPAC Name

(3-imidazol-1-yl-4-methylpiperidin-1-yl)-isoquinolin-5-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-14-6-9-22(12-18(14)23-10-8-21-13-23)19(24)17-4-2-3-15-11-20-7-5-16(15)17/h2-5,7-8,10-11,13-14,18H,6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJNTEXGBMZZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N2C=CN=C2)C(=O)C3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Imidazol-1-yl-4-methylpiperidin-1-yl)-isoquinolin-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.

    Piperidine Derivative Synthesis: The piperidine ring is introduced via nucleophilic substitution reactions.

    Isoquinoline Attachment: The isoquinoline moiety is attached through a series of condensation reactions.

    Final Coupling: The final step involves coupling the imidazole-piperidine intermediate with the isoquinoline derivative under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-isoquinolin-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-Imidazol-1-yl-4-methylpiperidin-1-yl)-isoquinolin-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3-Imidazol-1-yl-4-methylpiperidin-1-yl)-isoquinolin-5-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3-Imidazol-1-yl-4-methylpiperidin-1-yl)-isoquinolin-5-ylmethanol: A hydroxylated derivative with similar structural features.

    (3-Imidazol-1-yl-4-methylpiperidin-1-yl)-isoquinolin-5-ylmethane: A reduced form with a simpler structure.

Uniqueness

(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-isoquinolin-5-ylmethanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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